2-(1,3-benzoxazol-2-ylsulfanyl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide
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Overview
Description
2-(1,3-benzoxazol-2-ylsulfanyl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide is a complex organic compound that features a benzo[d]oxazole moiety linked to a tetrahydropyrazolo[1,5-a]pyridine structure via a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide typically involves multiple steps:
Formation of the Benzo[d]oxazole Moiety: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Thioether Formation: The benzo[d]oxazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Coupling with Tetrahydropyrazolo[1,5-a]pyridine: The final step involves coupling the thioether intermediate with a tetrahydropyrazolo[1,5-a]pyridine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether linkage in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) can be used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-(1,3-benzoxazol-2-ylsulfanyl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]oxazol-2-ylthio)ethyl derivatives: These compounds share the benzo[d]oxazole and thioether linkage but differ in the substituents attached to the ethyl chain.
4-chlorothiazole derivatives: These compounds have a similar thioether linkage but feature a thiazole ring instead of the benzo[d]oxazole moiety.
Uniqueness
2-(1,3-benzoxazol-2-ylsulfanyl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide is unique due to the combination of the benzo[d]oxazole and tetrahydropyrazolo[1,5-a]pyridine structures, which may confer distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c22-16(11-24-17-20-13-5-1-2-7-15(13)23-17)18-9-12-10-19-21-8-4-3-6-14(12)21/h1-2,5,7,10H,3-4,6,8-9,11H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCXDUJTWIBHJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)CSC3=NC4=CC=CC=C4O3)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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